molecular formula C17H12F3N3O3S B284624 N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

Número de catálogo: B284624
Peso molecular: 395.4 g/mol
Clave InChI: QJZXRIWNMJUIRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea, also known as MBTU, is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis. MBTU has been extensively studied for its potential use as a therapeutic agent for type 2 diabetes and other metabolic disorders.

Mecanismo De Acción

N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea exerts its pharmacological effects by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and other downstream signaling molecules, thereby reducing insulin sensitivity and glucose uptake. Inhibition of PTP1B by this compound leads to increased insulin signaling and glucose uptake, which improves glucose homeostasis and metabolic function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects related to its inhibition of PTP1B. In animal models of type 2 diabetes, this compound treatment has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. This compound has also been shown to reduce inflammation and oxidative stress, which are associated with the development of metabolic disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has several advantages as a tool compound for scientific research. It is a highly potent and selective inhibitor of PTP1B, with minimal off-target effects on other protein tyrosine phosphatases. This compound is also relatively stable and easy to handle, making it suitable for use in a variety of experimental settings. However, this compound has some limitations as well. It is a relatively large and complex molecule, which may limit its bioavailability and tissue penetration in vivo. Additionally, this compound may have some off-target effects on other cellular processes, which should be carefully evaluated in experimental studies.

Direcciones Futuras

There are several potential future directions for research on N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea and its use as a therapeutic agent for metabolic disorders. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Another area of focus is the evaluation of this compound in combination with other drugs or therapies for the treatment of type 2 diabetes and other metabolic disorders. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its effects on other cellular processes beyond PTP1B inhibition.

Métodos De Síntesis

N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea can be synthesized through a multistep process involving the condensation of 4-methyl-1,3-benzothiazol-2-amine with 2-(trifluoromethyl)-1,3-benzodioxole-5-carboxylic acid, followed by the addition of urea and cyclization to form the final product. This synthesis method has been optimized for high yield and purity, and the resulting this compound has been extensively characterized using various analytical techniques.

Aplicaciones Científicas De Investigación

N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been widely used as a tool compound in scientific research to investigate the role of PTP1B in insulin signaling and glucose homeostasis. In vitro studies have shown that this compound is a potent and selective inhibitor of PTP1B, with minimal off-target effects on other protein tyrosine phosphatases. In vivo studies using animal models of type 2 diabetes have demonstrated that this compound treatment improves glucose tolerance, insulin sensitivity, and other metabolic parameters.

Propiedades

Fórmula molecular

C17H12F3N3O3S

Peso molecular

395.4 g/mol

Nombre IUPAC

1-(4-methyl-1,3-benzothiazol-2-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

InChI

InChI=1S/C17H12F3N3O3S/c1-9-5-4-8-12-13(9)21-15(27-12)22-14(24)23-17(16(18,19)20)25-10-6-2-3-7-11(10)26-17/h2-8H,1H3,(H2,21,22,23,24)

Clave InChI

QJZXRIWNMJUIRO-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3(OC4=CC=CC=C4O3)C(F)(F)F

SMILES canónico

CC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3(OC4=CC=CC=C4O3)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.